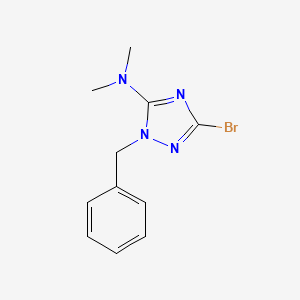

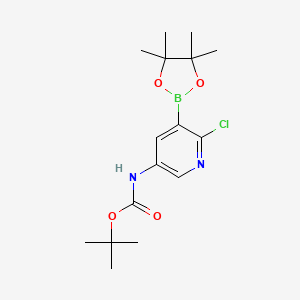

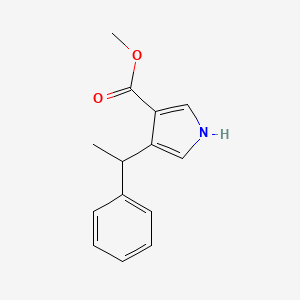

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Agricultural and Pharmaceutical Applications

1,2,4-Triazoles, including compounds similar to 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, are extensively used in agriculture and medicine due to their versatile biological activities. They serve as the foundational raw materials for producing a wide array of agricultural products, pharmaceuticals, dyes, and high-energy materials. Notably, these compounds are instrumental in synthesizing plant protection products such as insecticides, fungicides, and plant growth regulators. The pharmaceutical applications are diverse, ranging from antimicrobial agents effective against various bacteria to cardiological drugs with anti-ischemic properties (Nazarov et al., 2021).

Advances in Therapeutic Applications

The structural versatility of 1,2,4-triazoles has attracted considerable attention for developing novel therapeutic agents. Recent reviews emphasize the significant potential of novel 1,2,4-triazole derivatives, highlighting their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This underscores the importance of 1,2,4-triazoles in synthesizing new drugs to address various diseases, including neglected diseases and those caused by resistant bacteria (Ferreira et al., 2013).

Biologically Active Derivatives

The synthesis and application of biologically active 1,2,4-triazole derivatives continue to be a promising direction in scientific research. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The ongoing exploration and generalization of literature on 1,2,4-triazoles reveal the high potential for discovering new biologically active molecules that can contribute to various fields, including pharmacology and agriculture (Ohloblina, 2022).

Heterocyclic Compounds and Pharmacological Activity

The exploration of heterocyclic compounds, including triazoles, underscores their significance in medicinal chemistry. Triazine analogs, closely related to triazoles, demonstrate potent pharmacological activity, highlighting the importance of such nuclei for developing future drugs. This perspective is crucial for ongoing research aimed at discovering novel compounds with enhanced biological activities (Verma et al., 2019).

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Wirkmechanismus

Target of Action

Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The bromo and dimethyl groups in the compound could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Triazole compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Eigenschaften

IUPAC Name |

2-benzyl-5-bromo-N,N-dimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPIWHGUGSZBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679762 |

Source

|

| Record name | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215296-00-6 |

Source

|

| Record name | 3-Bromo-N,N-dimethyl-1-(phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215296-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)